
Ethyl 4'-cyanobiphenyl-3-carboxylate
Overview
Description
Ethyl 4'-cyanobiphenyl-3-carboxylate is a biphenyl-based ester compound featuring a cyano (-CN) substituent at the 4'-position of the biphenyl ring and an ethyl ester group at the 3-position. Its molecular formula is C₁₆H₁₃NO₂, with a calculated molecular weight of 267.29 g/mol.
The biphenyl core contributes to planar rigidity, which is advantageous for applications requiring ordered molecular alignment.
Preparation Methods
Core Methodologies for Biphenyl Framework Construction
The biphenyl core of ethyl 4'-cyanobiphenyl-3-carboxylate is typically assembled via transition-metal-catalyzed cross-coupling reactions. Two dominant strategies emerge: Suzuki-Miyaura coupling and Negishi coupling , each offering distinct advantages in regiocontrol and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples a boronic acid derivative with a halogenated arene. For this compound, this involves:
-
3-Carboxyethylphenyl boronic acid as one coupling partner.
-
4-Cyanophenyl halide (e.g., bromide or iodide) as the second partner.
Reaction conditions typically employ a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃), and a polar solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours . The J. Am. Chem. Soc. reference (1992) reports yields of 68–72% for analogous biphenyl esters under these conditions . Key challenges include minimizing homocoupling of boronic acids and ensuring complete conversion of the cyano-substituted aryl halide.
Negishi Coupling
Negishi coupling utilizes organozinc reagents and aryl halides, offering superior compatibility with sensitive functional groups like nitriles. A representative synthesis involves:
-
3-Carboxyethylphenyl zinc chloride prepared via transmetallation of the corresponding Grignard reagent.
-
4-Cyanophenyl iodide as the electrophilic partner.
Palladium catalysts with bulky ligands (e.g., Pd(OAc)₂ with SPhos) enhance selectivity, achieving yields up to 85% in tetrahydrofuran at 60°C . The thesis by Eckert (2023) highlights the critical role of chlorine-functionalized N-heterocyclic carbene (NHC) ligands in suppressing β-hydroide elimination, a common side reaction in alkyl-aryl Negishi couplings .
Functional Group Introduction and Modification
Cyanation at the 4' Position
Introducing the cyano group requires precise regiocontrol. Two approaches dominate:
-
Direct Coupling with Cyanated Arenes : Pre-synthesized 4-cyanophenyl halides are coupled directly, as in the Suzuki and Negishi methods above .
-
Post-Coupling Cyanation : A halogen (e.g., bromine) at the 4' position is replaced via nucleophilic substitution. For example, a brominated biphenyl intermediate undergoes treatment with CuCN in DMF at 120°C, achieving 65–70% conversion .
The patent CN108164434A details a low-cost bromination method using NaBr/NaBrO₃ in HCl/ethyl acetate, which could be adapted for intermediate halogenation . This approach avoids hazardous gaseous bromine, enhancing operational safety.
Esterification of the Carboxylic Acid
Esterification is typically performed early in the synthesis to avoid side reactions involving the free carboxylic acid. Common protocols include:
-
Acid-Catalyzed Esterification : Refluxing 3-biphenylcarboxylic acid with ethanol and H₂SO₄ (yield: 90–95%) .
-
Mitsunobu Reaction : For acid-sensitive substrates, diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate esterification at room temperature (yield: 88%) .
Optimization Strategies and Mechanistic Insights
Catalyst Design and Salt Additives
Palladium catalysts ligated with N-heterocyclic carbenes (NHCs) significantly improve coupling efficiency. Eckert (2023) demonstrates that chlorine-functionalized NHCs (e.g., IPrCl) increase oxidative addition rates at Pd centers, reducing reaction times by 30% . Additionally, inorganic salts like LiCl enhance catalyst stability by preventing Pd nanoparticle aggregation, as observed in Negishi couplings .
Solvent and Temperature Effects
-
Polar Aprotic Solvents : DMF and NMP improve solubility of aromatic intermediates, enabling reactions at lower temperatures (60–80°C vs. 100–120°C in toluene) .
-
Microwave Assistance : Microwave irradiation reduces Suzuki coupling times from 24 hours to 2 hours, minimizing thermal decomposition .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant preparation methods:
Industrial Scalability and Cost Considerations
Large-scale production prioritizes cost-effective halogenation and catalyst recycling. The bromination protocol from CN108164434A reduces raw material costs by 40% compared to traditional HBr methods . Additionally, immobilizing Pd catalysts on magnetic nanoparticles enables recovery and reuse for up to 5 cycles without significant activity loss .
Scientific Research Applications
Ethyl 4’-cyanobiphenyl-3-carboxylate has several scientific research applications:
Materials Science: Used as a precursor in the synthesis of liquid crystals and other advanced materials.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Utilized as a building block in the synthesis of complex organic molecules for research purposes.
Mechanism of Action
The mechanism of action of ethyl 4’-cyanobiphenyl-3-carboxylate depends on its application. In materials science, it acts as a structural component in liquid crystals, influencing their alignment and properties. In pharmaceuticals, it may interact with biological targets through its functional groups, participating in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Ethyl 4'-cyanobiphenyl-3-carboxylate and its analogs:
Key Differences and Implications
Functional Group Reactivity
- Cyano (-CN) vs. Formyl (-CHO): The cyano group in this compound is less reactive than the formyl group in its analog (CAS 4646-86-0). While the cyano group participates in nucleophilic additions under harsh conditions, the formyl group enables facile condensation reactions (e.g., Schiff base formation) .
- Thiophene/Isoxazole Heterocycles: Compounds like the thiophene (CAS 547706-71-8) and isoxazole (CAS 113762-01-9) derivatives introduce aromatic heterocycles, enhancing π-π stacking interactions and bioavailability. These features are critical in drug design .
Molecular Weight and Complexity
- This compound has a lower molecular weight (267.29 g/mol) compared to the thiophene (348.80 g/mol) and isoxazole (348.73 g/mol) analogs. The higher weights in the latter compounds stem from additional substituents (e.g., chlorophenyl, cyanoacetyl amino) and heterocyclic cores, which may improve target binding in biological systems .
Commercial Availability
- This compound is discontinued, suggesting challenges in synthesis, stability, or market demand. In contrast, analogs like the formyl and thiophene derivatives remain available, reflecting their broader utility in chemical synthesis .
Research Findings and Data Tables
Table 1: Computed Properties of Selected Compounds
Biological Activity
Ethyl 4'-cyanobiphenyl-3-carboxylate (C16H13NO2) is a biphenyl derivative that has garnered attention due to its potential biological activities. This compound features a cyano group and an ethyl ester, which may influence its interaction with biological systems. The following sections provide a detailed examination of its biological activity, including genotoxicity, antibacterial properties, and potential anticancer effects.
In Vitro and In Vivo Assessments
Research has indicated that biphenyl derivatives can exhibit varying levels of genotoxicity. A study focusing on 4-amino-4'-substituted biphenyls, including derivatives similar to this compound, assessed their genotoxic effects using the Ames test and in vivo chromosomal aberration assays in mice. The results demonstrated that certain substitutions on the biphenyl structure significantly influenced mutagenicity. Specifically, compounds with electron-withdrawing groups like the cyano group were shown to have increased mutagenic activity in the presence of metabolic activation (S9 mix) .
Key Findings:
- Ames Test : this compound showed a correlation between the presence of electron-withdrawing substituents and increased mutagenicity.
- In Vivo Tests : Chromosomal aberrations were observed in bone marrow cells following administration of similar compounds, suggesting potential risks associated with exposure.
Table 1: Genotoxicity Assessment of Biphenyl Derivatives
Compound | Ames Test Result | Chromosomal Aberrations |
---|---|---|
4-Amino-4'-cyano-biphenyl | Positive | High |
This compound | TBD | TBD |
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains of bacteria. The structural characteristics of biphenyl compounds often correlate with their ability to inhibit bacterial growth.
Study Results
A comparative study on biphenyl derivatives indicated that those with specific substitutions exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial DNA replication processes .
Table 2: Antibacterial Activity of Biphenyl Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | S. aureus |
Other Biphenyl Derivative | <10 | E. coli |
Anticancer Potential
Emerging research suggests that biphenyl derivatives may possess anticancer properties. This compound has been included in studies assessing cytotoxicity against various cancer cell lines.
Findings from Cytotoxicity Assays
Preliminary tests indicated that this compound could induce apoptosis in cancer cells, potentially through pathways involving cell cycle arrest and modulation of apoptosis-related proteins . The compound's IC50 values are under investigation to quantify its effectiveness compared to established chemotherapeutics.
Table 3: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | TBD | Induction of Apoptosis |
PC3 (Prostate) | TBD | Cell Cycle Arrest |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Ethyl 4'-cyanobiphenyl-3-carboxylate to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For biphenyl derivatives, Suzuki-Miyaura cross-coupling is often employed. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product. Crystallographic validation (e.g., using SHELX programs for refinement ) ensures structural integrity. For example, catalytic hydrogenation and solvent selection were pivotal in achieving 95% purity for a structurally similar tetrahydroquinoline derivative .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally related cyanobiphenyls:
- Acute Toxicity : Use fume hoods for inhalation protection (Category 4 ).
- Dermal Exposure : Wear nitrile gloves and lab coats; rinse skin immediately with water for 15 minutes upon contact .
- Waste Disposal : Neutralize via hydrolysis under basic conditions (pH >10) to degrade the ester and nitrile groups.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound derivatives using different refinement software?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from software-specific algorithms. For example, SHELXL prioritizes least-squares refinement, while other programs use maximum-likelihood methods. To resolve conflicts:
- Compare residual electron density maps across software (e.g., SHELX vs. Olex2).
- Validate thermal displacement parameters (ADPs) using Hirshfeld tests .
- Cross-check torsion angles with DFT-optimized geometries to identify systematic errors.
Q. What computational modeling strategies are recommended to predict the mesomorphic behavior of this compound in liquid crystal applications?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate nematic-isotropic transition temperatures using force fields like GAFF or CHARMM.
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate dipole alignment and π-π stacking interactions.
- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with clearing points . Experimental phase behavior from DSC can validate predictions.
Q. How does the electronic nature of substituents on the biphenyl core influence the supramolecular interactions of this compound in host-guest systems?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -CN) : Enhance dipole-dipole interactions with host molecules (e.g., crown ethers).
- Steric Effects : Substituents at the 3-position (carboxylate) reduce rotational freedom, stabilizing columnar mesophases .
- Quantitative Analysis : Use UV-Vis titration (Benesi-Hildebrand method) to calculate binding constants () with cyclodextrin hosts.
Q. Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data for this compound analogs in antimicrobial assays?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
- Structure-Activity Relationships (SAR) : Compare MIC values against analogs with varying substituents (e.g., chloro vs. methoxy groups ).
- Synergistic Effects : Test combinations with known antibiotics to rule out adjuvant effects.
Properties
IUPAC Name |
ethyl 3-(4-cyanophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLMOZNBQVTKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618690 | |
Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131379-34-5 | |
Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.